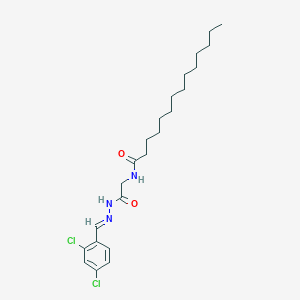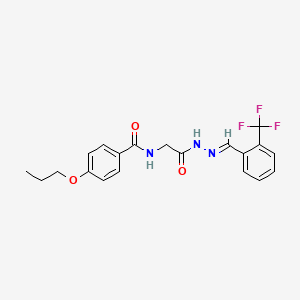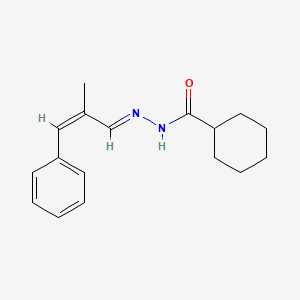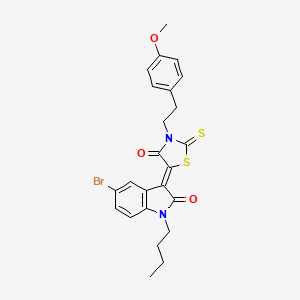
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or amides.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its hydrazone linkage which can be a pharmacophore in various therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with biological molecules through its hydrazone linkage. This linkage can form reversible covalent bonds with various biomolecules, potentially inhibiting or modifying their function. The molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in microbial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-2-hydroxybenzohydrazide
- 2,4-Dichloro-N-[1-(2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-3-methyl-1-oxo-2-butanyl]benzamide
Uniqueness
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and material science.
Eigenschaften
CAS-Nummer |
765278-27-1 |
|---|---|
Molekularformel |
C23H35Cl2N3O2 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H35Cl2N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)26-18-23(30)28-27-17-19-14-15-20(24)16-21(19)25/h14-17H,2-13,18H2,1H3,(H,26,29)(H,28,30)/b27-17+ |
InChI-Schlüssel |
MUJUBYBMKFWGMU-WPWMEQJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)



